2-(6-Bromopyrimidin-4-yl)ethan-1-amine
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Overview
Description
2-(6-Bromopyrimidin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 6th position of the pyrimidine ring and an ethylamine group at the 4th position makes this compound unique. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyrimidin-4-yl)ethan-1-amine typically involves the bromination of pyrimidine followed by the introduction of the ethylamine group. One common method includes:
Bromination of Pyrimidine: Pyrimidine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position.
Introduction of Ethylamine Group: The brominated pyrimidine is then reacted with ethylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyrimidin-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethylamine group can undergo oxidation to form corresponding imines or amides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Imines or amides.
Coupling: Complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
2-(6-Bromopyrimidin-4-yl)ethan-1-amine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyrimidin-4-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylamine group can form hydrogen bonds with biological molecules, while the bromopyrimidine moiety can participate in π-π interactions and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyrimidin-4-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
2-(6-Fluoropyrimidin-4-yl)ethan-1-amine: Contains a fluorine atom at the 6th position.
2-(6-Iodopyrimidin-4-yl)ethan-1-amine: Contains an iodine atom at the 6th position.
Uniqueness
2-(6-Bromopyrimidin-4-yl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical behavior and biological activity .
Properties
Molecular Formula |
C6H8BrN3 |
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Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-(6-bromopyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C6H8BrN3/c7-6-3-5(1-2-8)9-4-10-6/h3-4H,1-2,8H2 |
InChI Key |
NLUWBWQAWAGMJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Br)CCN |
Origin of Product |
United States |
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